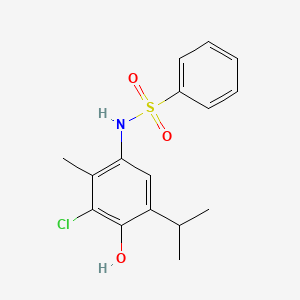

N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves complex chemical reactions, aiming to introduce specific functional groups that impart desired properties and activities. For instance, the synthesis of sulfonamide compounds has been detailed in studies where various substituents are introduced through reactions like chlorosulfonation, indicating a versatile methodology for creating a wide range of sulfonamide derivatives with potential bioactivities (Gul et al., 2016). These methods typically employ NMR, HRMS spectra, and other analytical techniques to confirm the chemical structures of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide, is characterized using techniques like X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule and provide insights into the potential interaction mechanisms with biological targets. For example, the crystal structure determination of related sulfonamide compounds offers a glimpse into the geometric and electronic configurations that could influence their reactivity and binding affinity to enzymes or receptors (Al-Hourani et al., 2016).

科学的研究の応用

Carbonic Anhydrase Inhibitory Effects

N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide, along with its derivatives, has been investigated for its inhibitory effects on carbonic anhydrase (CA), a crucial enzyme involved in various physiological functions including pH regulation and CO2 transport. The study by Gul et al. (2016) synthesized a series of sulfonamide derivatives and tested them for cytotoxicity and CA inhibitory effects, finding some compounds to show promising CA inhibition, especially against human cytosolic isoforms hCA I and II. These findings suggest potential applications in treating conditions like glaucoma, where CA inhibitors are already used therapeutically (Gul et al., 2016).

Antimicrobial and Anti-HIV Activity

Another application area for N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide derivatives is in the development of new antimicrobial and anti-HIV agents. Zareef et al. (2007) prepared novel chiral and achiral benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety and tested them in vitro for their antimicrobial and anti-HIV activities. Some compounds showed promising results, indicating the potential of these derivatives in developing new treatments for infections and HIV (Zareef et al., 2007).

Anticancer Activity

The derivatives of N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide have also been explored for their anticancer activities. A study by Kumar et al. (2014) synthesized a series of derivatives and evaluated them for in vitro antimicrobial and anticancer activities. The results showed that some derivatives exhibited higher activity than the standard drug carboplatin against certain cancer cell lines, highlighting their potential as novel anticancer agents (Kumar et al., 2014).

特性

IUPAC Name |

N-(3-chloro-4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S/c1-10(2)13-9-14(11(3)15(17)16(13)19)18-22(20,21)12-7-5-4-6-8-12/h4-10,18-19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAWOIICTZPZQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)O)C(C)C)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)

![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)

![2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5577820.png)

![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-(3-pyridinyl)propanamide dihydrochloride](/img/structure/B5577857.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)

![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)

![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)

![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)

![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)